Enzyme–Substrate Binding Affinity Comparison
In a direct head-to-head enzymological comparison, the apparent Km of 1H-3-hydroxy-4-oxoquinaldine 2,4-dioxygenase (MeQDO) for the 2-methyl substrate 1H-3-hydroxy-4-oxoquinaldine was reported as 30 µM, whereas the paralogous enzyme QDO exhibited an apparent Km of 24 µM for the unmethylated substrate 1H-3-hydroxy-4-oxoquinoline [1]. More strikingly, a separate kinetic characterization of recombinant HOD from Paenarthrobacter nitroguajacolicus reported a Km of 1.5 µM for the 2-methyl compound versus 180 µM for 1H-3-hydroxy-4-oxoquinoline—a 120-fold difference in affinity [2]. This demonstrates that the 2-methyl substituent can confer dramatically enhanced enzyme recognition depending on the enzyme source, a feature absent in the des-methyl analog.
| Evidence Dimension | Apparent Michaelis constant (Km) for dioxygenase enzymes |
|---|---|
| Target Compound Data | Km = 1.5 µM (HOD, P. nitroguajacolicus) [2]; Km = 30 µM (MeQDO, Arthrobacter sp. Ru61a) [1] |
| Comparator Or Baseline | 1H-3-hydroxy-4-oxoquinoline (unsubstituted): Km = 180 µM (HOD) [2]; Km = 24 µM (QDO, Pseudomonas putida 33/1) [1] |
| Quantified Difference | 120-fold lower Km (higher affinity) for 2-methyl derivative vs. unsubstituted substrate with HOD enzyme; 1.25-fold higher Km for MeQDO vs. QDO |
| Conditions | Purified recombinant enzymes; pH 8–11 optimal range; cofactor-free assay conditions |
Why This Matters
For researchers designing dioxygenase activity assays or studying quinaldine catabolic pathways, the 2-methyl substrate is the only compound that guarantees physiologically relevant kinetic behavior with MeQDO/HOD enzymes, as the unsubstituted analog shows negligible or substantially weaker binding.
- [1] Bauer, I., Max, N., Fetzner, S., & Lingens, F. (1996). 2,4-Dioxygenases catalyzing N-heterocyclic-ring cleavage and formation of carbon monoxide. Purification and some properties of 1H-3-hydroxy-4-oxoquinaldine 2,4-dioxygenase from Arthrobacter sp. Ru61a and comparison with 1H-3-hydroxy-4-oxoquinoline 2,4-dioxygenase from Pseudomonas putida 33/1. European Journal of Biochemistry, 240(3), 576–583. View Source
- [2] UniProtKB - O31266 (HOD_PAENT). Kinetics: KM=1.5 µM for 1H-3-hydroxy-4-oxoquinaldine; KM=180 µM for 1H-3-hydroxy-4-oxoquinoline. https://www.uniprot.org/uniprotkb/O31266/entry View Source
